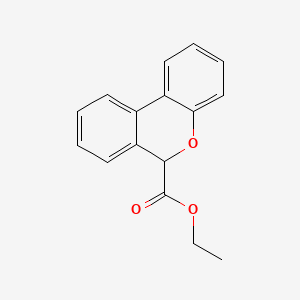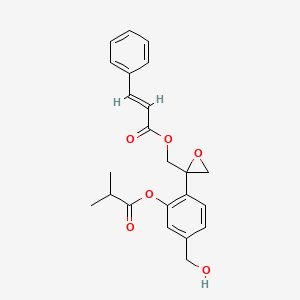
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a phenyl group, an oxirane ring, and ester functionalities. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- typically involves multiple steps. One common method includes the esterification of 3-phenyl-2-propenoic acid with an appropriate alcohol in the presence of a catalyst. The oxirane ring can be introduced through an epoxidation reaction using peracids or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and epoxidation processes. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological processes. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester: Lacks the oxirane ring and hydroxymethyl group.
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but with an ethyl ester group.
2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)phenyl)oxiranyl)methyl ester: Similar but without the 2-methyl-1-oxopropoxy group.
Uniqueness
The presence of the oxirane ring and the specific ester functionalities make 2-Propenoic acid, 3-phenyl-, (2-(4-(hydroxymethyl)-2-(2-methyl-1-oxopropoxy)phenyl)oxiranyl)methyl ester, (2E)- unique
属性
CAS 编号 |
80235-04-7 |
|---|---|
分子式 |
C23H24O6 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)-2-[2-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxiran-2-yl]phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C23H24O6/c1-16(2)22(26)29-20-12-18(13-24)8-10-19(20)23(15-28-23)14-27-21(25)11-9-17-6-4-3-5-7-17/h3-12,16,24H,13-15H2,1-2H3/b11-9+ |
InChI 键 |
AIUGIYMSXFPBFA-PKNBQFBNSA-N |
手性 SMILES |
CC(C)C(=O)OC1=C(C=CC(=C1)CO)C2(CO2)COC(=O)/C=C/C3=CC=CC=C3 |
规范 SMILES |
CC(C)C(=O)OC1=C(C=CC(=C1)CO)C2(CO2)COC(=O)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


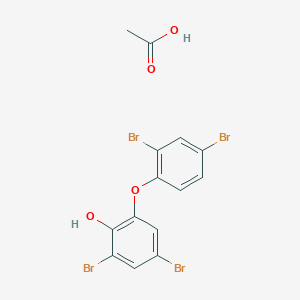
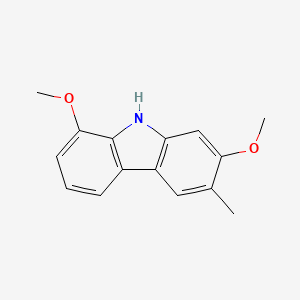
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
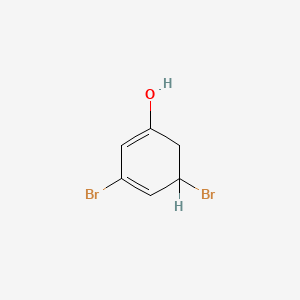
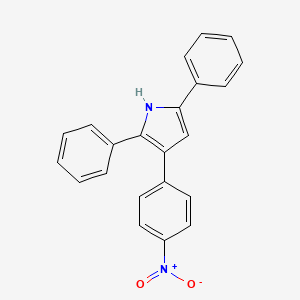
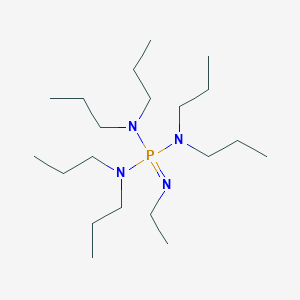
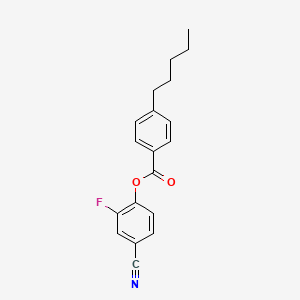
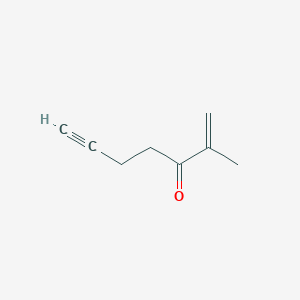
-lambda~2~-stannane](/img/structure/B14417670.png)
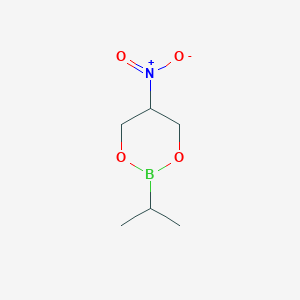
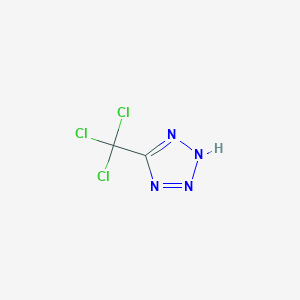
![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
